molecular formula C22H21N5O3S B2732099 Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate CAS No. 871804-20-5

Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No.: B2732099
CAS No.: 871804-20-5
M. Wt: 435.5
InChI Key: RZIRQPFDGHPECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate is a structurally complex benzoate derivative characterized by a central pyrrole-thiazole core substituted with a (Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl group.

Properties

IUPAC Name

methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-12-9-17(14(3)27(12)16-7-5-15(6-8-16)21(29)30-4)19-11-31-22(26-19)25-13(2)18(10-23)20(24)28/h5-9,11H,1-4H3,(H2,24,28)(H,25,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRQPFDGHPECV-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C3=CSC(=N3)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C3=CSC(=N3)N/C(=C(/C#N)\C(=O)N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate (CAS: 871804-20-5) is a complex organic compound with potential biological activities. Its structure incorporates multiple pharmacologically relevant moieties, including a thiazole ring and an amino group, which are known to contribute to various biological effects.

PropertyValue
Molecular FormulaC22H21N5O3S
Molecular Weight435.5 g/mol
CAS Number871804-20-5

1. Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. The thiazole derivatives have been reported to show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on related thiazole compounds suggest their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer potential. The presence of the thiazole ring in this compound may enhance its cytotoxic properties. For example, related thiazole derivatives have demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating potent anticancer activity .

3. Antioxidant Properties

Compounds with similar structural features often exhibit antioxidant activities due to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of a series of thiazole derivatives against Pseudomonas aeruginosa and Candida albicans. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that certain thiazole derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin when tested against HT29 colorectal cancer cells. This suggests that methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-y]benzoate could be a promising candidate for further development in cancer therapy .

Research Findings

Recent literature highlights the significance of the structure–activity relationship (SAR) for thiazole-based compounds:

  • Thiazole Ring Contribution : The presence of the thiazole ring is essential for both antimicrobial and anticancer activities.
  • Amino Group Reactivity : The amino group enhances biological interactions and can influence binding affinity to target proteins.
  • Substituent Effects : Variations in substituents on the thiazole or adjacent aromatic rings can modulate potency and selectivity against specific biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate. For instance, thiazole derivatives have shown promising results against various cancer cell lines. A study indicated that thiazole-pyridine hybrids demonstrated superior efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (μM)Reference
Thiazole-Pyridine HybridMCF-7 (Breast Cancer)5.71
Thiazole-Based CompoundHepG2 (Liver Cancer)8.23

2. Anticonvulsant Properties

Compounds with thiazole moieties have been evaluated for their anticonvulsant properties. A specific compound demonstrated significant protection in animal models against seizures induced by pentylenetetrazole (PTZ), suggesting that methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-y]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate may exhibit similar effects due to its structural similarities .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-y]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate involves multistep reactions that can be optimized based on the desired biological activity. The structure activity relationship studies indicate that modifications on the thiazole and pyrrole rings significantly influence the biological activity of these compounds. For example, electron-withdrawing groups on the phenyl ring enhance anticonvulsant effects .

Table 2: Structure Activity Relationship Insights

ModificationEffect on ActivityReference
Electron-withdrawing groups on phenyl ringIncreased anticonvulsant activity
Substituted thiazolesEnhanced anticancer efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related benzoate derivatives, particularly those documented in . Below is a detailed analysis:

Structural Features

Compound Name Substituent on Benzoate Heterocyclic Group Key Functional Modifications
Target Compound Thiazol-4-yl, pyrrol-1-yl 1,3-thiazole Cyano, amino, oxobut-2-en-2-yl (Z-configuration)
I-6230 (ethyl benzoate derivative) Phenethylamino Pyridazin-3-yl None
I-6232 (ethyl benzoate derivative) Phenethylamino 6-methylpyridazin-3-yl Methyl group on pyridazine
I-6273 (ethyl benzoate derivative) Phenethylamino Methylisoxazol-5-yl Methylisoxazole ring
I-6373 (ethyl benzoate derivative) Phenethylthio 3-methylisoxazol-5-yl Thioether linkage
I-6473 (ethyl benzoate derivative) Phenethoxy 3-methylisoxazol-5-yl Ether linkage

Heterocyclic Core: The target compound’s 1,3-thiazole-pyrrole system contrasts with the pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) rings in analogs. The Z-configuration of the amino-oxobutene side chain introduces stereochemical constraints absent in analogs, which may affect conformational stability or receptor selectivity.

The methyl ester (vs. ethyl esters in analogs) may reduce lipophilicity slightly, altering membrane permeability.

Physicochemical Properties

  • Lipophilicity: The thiazole-pyrrole system and cyano group likely render the target compound less lipophilic than I-6373 (thioether) or I-6473 (ether), but more lipophilic than pyridazine-containing analogs (I-6230, I-6232) due to pyridazine’s higher polarity.
  • Solubility: The amino and cyano groups could enhance aqueous solubility compared to I-6273 or I-6473, which lack polar substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.